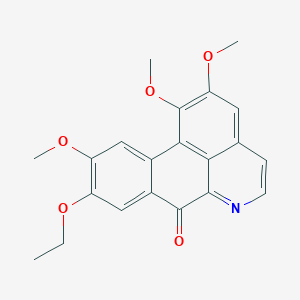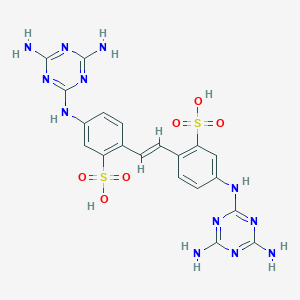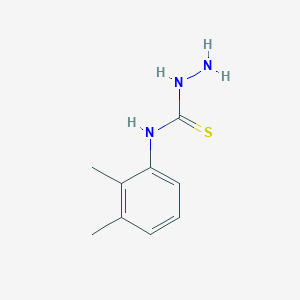
(1-Ethyloctyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethyloctyl)cyclohexane is a type of cycloalkane that is widely used in scientific research. It is a colorless and odorless liquid that is soluble in organic solvents. This chemical compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and material science.
Mécanisme D'action
The mechanism of action of (1-Ethyloctyl)cyclohexane is not fully understood. However, it is believed to act as a modulator of various biological processes, including inflammation and pain. It is also believed to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which may make it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to have antioxidant properties, which may help to prevent oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1-Ethyloctyl)cyclohexane in lab experiments include its high purity, low toxicity, and ease of synthesis. However, it also has some limitations, including its relatively low solubility in water and its potential to form emulsions with other compounds.
Orientations Futures
There are several future directions for the study of (1-Ethyloctyl)cyclohexane. One potential area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of its potential therapeutic effects in various disease models. Additionally, the use of this compound in the development of new materials and nanotechnology applications is an exciting area of future research.
Méthodes De Synthèse
The synthesis of (1-Ethyloctyl)cyclohexane can be achieved through several methods, including catalytic hydrogenation of cyclohexene, alkyl halide substitution, and the Grignard reaction. The most commonly used method is the catalytic hydrogenation of cyclohexene, which involves the reaction of cyclohexene with hydrogen gas in the presence of a catalyst such as palladium or platinum.
Applications De Recherche Scientifique
(1-Ethyloctyl)cyclohexane has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it is used as a precursor for the synthesis of various drugs, including anti-inflammatory and analgesic agents. It is also used in the production of cosmetic products such as perfumes and fragrances.
Propriétés
Numéro CAS |
13151-74-1 |
|---|---|
Formule moléculaire |
C16H32 |
Poids moléculaire |
224.42 g/mol |
Nom IUPAC |
decan-3-ylcyclohexane |
InChI |
InChI=1S/C16H32/c1-3-5-6-7-9-12-15(4-2)16-13-10-8-11-14-16/h15-16H,3-14H2,1-2H3 |
Clé InChI |
OUPADZQNAUCFAW-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CC)C1CCCCC1 |
SMILES canonique |
CCCCCCCC(CC)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



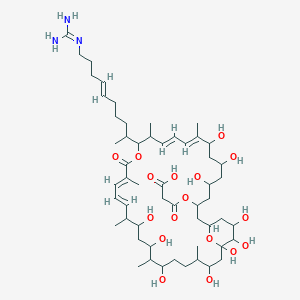
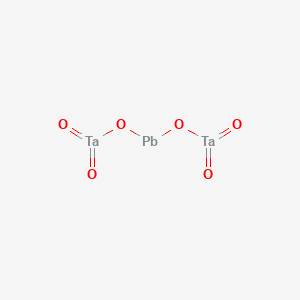
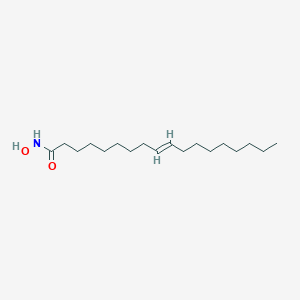

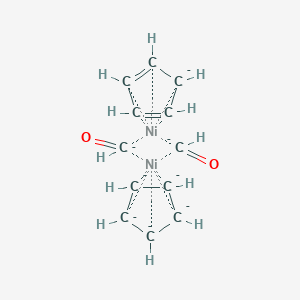

![Methyl (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylate](/img/structure/B76558.png)
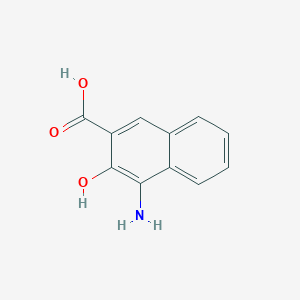

![1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane](/img/structure/B76562.png)
![[Cyclohexyl(diphenyl)methyl]benzene](/img/structure/B76563.png)
